molecular formula C21H15N3O5 B342802 2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

Katalognummer: B342802
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: JEILVBADSUNFHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenoxy group and a benzoxazole moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Eigenschaften

Molekularformel

C21H15N3O5

Molekulargewicht

389.4 g/mol

IUPAC-Name

2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C21H15N3O5/c25-20(13-28-17-9-7-16(8-10-17)24(26)27)22-15-6-11-19-18(12-15)23-21(29-19)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)

InChI-Schlüssel

JEILVBADSUNFHC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced through a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable electrophile.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group may yield nitro derivatives, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets. The nitrophenoxy and benzoxazole groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide: Unique due to its specific functional groups and structure.

    2-{4-nitrophenoxy}-N-(2-phenyl-1,3-benzoxazol-4-yl)acetamide: Similar structure but with a different position of the benzoxazole moiety.

    2-{4-nitrophenoxy}-N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide: Another isomer with a different position of the benzoxazole moiety.

Uniqueness

The uniqueness of 2-(4-nitrophenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.